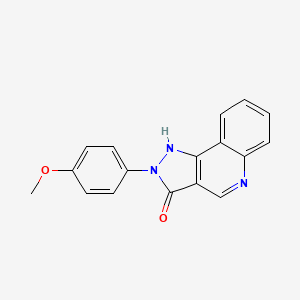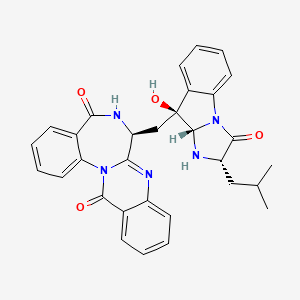![molecular formula C₁₇H₂₄N₂O₂ B1663443 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide CAS No. 862896-30-8](/img/structure/B1663443.png)
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide
Descripción general
Descripción
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide (4-HCPB) is a novel compound that has been studied for its potential applications in scientific research. 4-HCPB is a synthetic compound derived from the cyclopenta[c]pyrrol-2-yl moiety, which has been found to possess a wide range of biological activities. This compound has been studied for its potential use in in vivo and in vitro experiments, as well as for its mechanism of action, biochemical and physiological effects, and pharmacodynamics.
Aplicaciones Científicas De Investigación
Promotion of Hippocampal Neurogenesis
S 38093 has been shown to significantly increase cell proliferation, survival, and maturation in the dentate gyrus (DG) of the hippocampus in aged mice. This suggests its potential in improving age-associated cognitive deficits and providing a strategy to enhance adult hippocampal neurogenesis .
Cognitive Function Improvement
Chronic administration of S 38093 has been observed to improve cognitive skills (CS) in aged mice, indicating its utility in addressing cognitive decline related to aging .
Synergistic Memory Enhancement
In combination with Donepezil, an acetylcholinesterase inhibitor, S 38093 has demonstrated a synergistic effect on memory enhancement. This combination led to a statistically significant increase in memory performance without pharmacokinetic interactions between the compounds .
Brain Penetration and CNS Activity
S 38093 is noted for its ability to quickly access the brain following oral administration and achieve uniform levels that exceed plasma levels by around ten-fold. This highlights its potential effectiveness in central nervous system (CNS) applications .
Potential Alzheimer’s Disease Therapy
Research has indicated that S 38093 could be used as monotherapy or as an add-on to standard cholinesterase inhibitor therapy for Alzheimer’s disease, suggesting its role in therapeutic strategies for neurodegenerative disorders .
Adult Hippocampal Neurogenesis (AHN) Effects
Studies have focused on the effects of S 38093 on AHN, including proliferation, maturation, and survival of neural progenitors, particularly in the context of aging and cognitive function .
Mecanismo De Acción
Target of Action
S 38093, also known as “4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide”, is a brain-penetrant and orally active antagonist of the H3 receptor . The H3 receptor is a member of the large superfamily of G protein-coupled receptors, which are primarily located in the central nervous system .
Mode of Action
S 38093 acts as an antagonist/inverse agonist at the H3 receptor . It shows the Ki values of 8.8, 1.44, and 1.2 µM for rat, mouse, and human H3 receptors, respectively . In cellular models, it can antagonize mice H3 receptors .
Biochemical Pathways
The H3 receptor is involved in the regulation of various neurotransmitters such as acetylcholine, serotonin, noradrenaline, and dopamine . By antagonizing the H3 receptor, S 38093 can potentially modulate the release of these neurotransmitters, thereby affecting various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of S 38093 in mice is characterized by rapid absorption, large distribution, rapid and high distribution in the brain, and an absolute bioavailability of approximately 54% .
Result of Action
Chronic treatment with S 38093 has been shown to stimulate all steps of adult hippocampal neurogenesis (AHN), including proliferation, maturation, and survival, in both young adult and aged mice . It also induced a reversal of age-dependent effects on hippocampal brain-derived neurotrophic factor (BDNF) transcripts and increased vascular endothelial growth factor (VEGF) expression in aged animals . These results suggest that S 38093 may have therapeutic potential for reversing memory impairments .
Action Environment
The action of S 38093 can be influenced by various environmental factors, such as age and disease state. For instance, while ageing altered mouse context discrimination, chronic S 38093 treatment significantly improved it . Moreover, the effects of S 38093 treatment on 7-month-old APPSWE Tg2576 transgenic mice, a model of Alzheimer’s disease, were also assessed .
Propiedades
IUPAC Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNMYWNBLVJWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide | |
CAS RN |
862896-30-8 | |
| Record name | S-38093 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16893 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



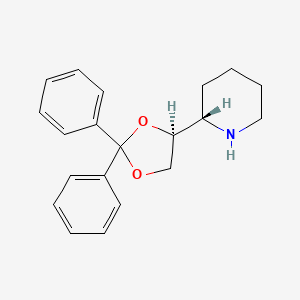
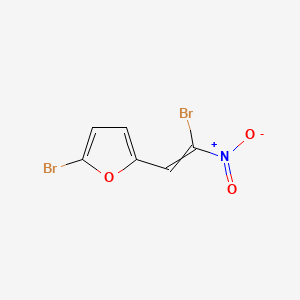
![5-[2,4-Bis[(4-chlorophenyl)methoxy]phenyl]-2-butylpyrazole-3-carboxylic acid](/img/structure/B1663363.png)


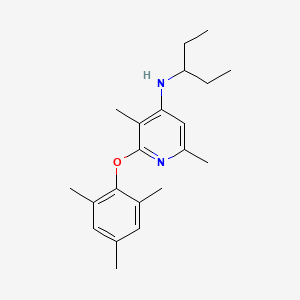
![(4Z)-7,9-dichloro-8-hydroxy-4-[(4-methoxyanilino)methylidene]dibenzofuran-3-one](/img/structure/B1663367.png)
![1-(3,4-Dihydroxyphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B1663371.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-2-(2,5-dioxo-4-phenyl-4-propylimidazolidin-1-yl)-N-methylacetamide](/img/structure/B1663373.png)

![2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1663375.png)
